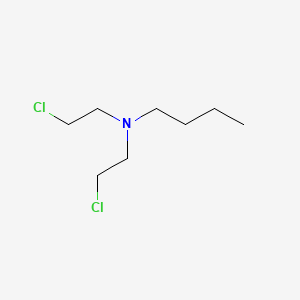
3-Hydroxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a hydroxyl group attached to the third carbon .
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 3-Hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions: 3-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones through oxidative cyclization.
Reduction: Reduction of the α, β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysis with oxidants such as DMSO under an oxygen atmosphere.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitro groups.
Major Products:
Flavones and Flavanones: Formed through oxidative cyclization.
Dihydrochalcones: Result from reduction reactions.
Substituted Chalcones: Various derivatives depending on the substituents introduced.
科学研究应用
3-Hydroxychalcone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Hydroxychalcone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
相似化合物的比较
3-Hydroxychalcone can be compared with other chalcones and flavonoids:
属性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11,16H |
InChI 键 |
FGLRWHNZUBAWJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B8759807.png)



![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B8759833.png)








![4,7-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B8759912.png)
